molecular formula C10H14N2O2 B6273167 3-amino-2-hydroxy-4-phenylbutanamide CAS No. 246856-66-6

3-amino-2-hydroxy-4-phenylbutanamide

Cat. No. B6273167
CAS RN: 246856-66-6
M. Wt: 194.2
InChI Key:
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Description

3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA) serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors, HIV-l protease inhibitors, and renin inhibitors .


Synthesis Analysis

The synthesis of α-hydroxy-β-amino acids has attracted considerable interest in recent years and various synthetic approaches have been developed to complete their synthesis. These strategies include utilization of enantiopure starting materials like sugars and amino acids and introduction of bulky groups to achieve the desired stereoselectivity and asymmetric catalysis using enzymes or inorganic catalysts to achieve the desired stereochemistry .


Molecular Structure Analysis

The molecular formula of 3-amino-2-hydroxy-4-phenylbutanamide is C10H13NO3. It has an average mass of 195.215 Da and a monoisotopic mass of 195.089539 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.69 and a melting point of 212-213 degrees Celsius. It is a powder at room temperature .

Safety and Hazards

The safety information available indicates that the compound has hazard statements H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-hydroxy-4-phenylbutanamide involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "Phenylacetic acid", "Ethyl acetoacetate", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Phenylacetic acid is reacted with ethyl acetoacetate in the presence of ammonia and sodium hydroxide to yield 3-phenyl-3-hydroxybutanoic acid.", "Step 2: 3-phenyl-3-hydroxybutanoic acid is then reacted with hydrochloric acid and sodium nitrite to yield 3-phenyl-3-nitroso-butanoic acid.", "Step 3: 3-phenyl-3-nitroso-butanoic acid is reduced with sodium sulfite to yield 3-phenyl-3-amino-butanoic acid.", "Step 4: 3-phenyl-3-amino-butanoic acid is then reacted with sodium bicarbonate and water to yield 3-amino-2-hydroxy-4-phenylbutanamide." ] }

CAS RN

246856-66-6

Product Name

3-amino-2-hydroxy-4-phenylbutanamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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